REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[F:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1F)[C:11]#[N:12].[CH2:17]([OH:20])[CH2:18][OH:19]>>[F:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:19][CH2:18][CH2:17][OH:20])[C:11]#[N:12] |f:0.1|
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Name
|
|
Quantity
|
19.35 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1F
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
this was washed in with ethylene glycol (40 mL)
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Type
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TEMPERATURE
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Details
|
The combined solution was heated to 80° C.
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Type
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TEMPERATURE
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Details
|
before being cooled to 20° C. over one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
|
WASH
|
Details
|
washed with ethylene glycol (40 mL)
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Type
|
ADDITION
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Details
|
To the filtrate was added water (200 mL) and dichloromethane (200 mL)
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Type
|
CUSTOM
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Details
|
The layers were separated
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Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C#N)C=CC1OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.1 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |